Product packaging for Mono-fmoc ethylene diamine hydrochloride(Cat. No.:CAS No. 166410-32-8)

Mono-fmoc ethylene diamine hydrochloride

Cat. No.: B613349
CAS No.: 166410-32-8
M. Wt: 318.8
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Description

Contextualization within Amine Protecting Group Strategies in Organic Synthesis

In organic synthesis, particularly when dealing with polyfunctional molecules like amino acids or diamines, it is often necessary to temporarily block one reactive group to allow a chemical transformation to occur at another site. This strategy is known as using a "protecting group". For amines, a variety of protecting groups exist, each with specific conditions for its addition (protection) and removal (deprotection). google.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a prominent base-labile protecting group. google.com This means it is stable under acidic conditions but can be readily removed by treatment with a mild base, such as a piperidine (B6355638) solution in dimethylformamide (DMF). google.comuci.edu This characteristic is fundamental to its use in modern synthetic strategies like Fmoc solid-phase peptide synthesis (SPPS). uci.edunih.gov

Mono-Fmoc ethylenediamine (B42938) hydrochloride is a direct application of this strategy. Ethylenediamine possesses two primary amine groups. Direct reaction of ethylenediamine with an acylating agent would typically lead to a mixture of mono- and di-substituted products, which are difficult to separate. By protecting one of the amines with the Fmoc group, the resulting Mono-Fmoc ethylenediamine hydrochloride provides a building block where one amine is "masked" and the other is a free amine (as a hydrochloride salt), ready for a specific chemical reaction. sigmaaldrich.comnih.gov Once the desired reaction at the free amine is complete, the Fmoc group can be removed under basic conditions to reveal the second amine for further functionalization. uci.edu

Significance as a Bifunctional Linker in Molecular Architecture

A bifunctional linker is a molecule that contains at least two reactive functional groups, allowing it to connect two or more other molecules. Mono-Fmoc ethylenediamine hydrochloride is an exemplary bifunctional linker, or spacer, due to its distinct termini. sigmaaldrich.com One end features a nucleophilic primary amine (liberated from its HCl salt form by a base), and the other end has the Fmoc-protected amine.

This dual-functionality is critical for the controlled assembly of complex molecules. The free amine can be coupled to a molecule containing a suitable electrophilic group, such as a carboxylic acid. Following this coupling reaction, the Fmoc group can be cleaved to expose a new primary amine. This newly exposed amine can then be reacted with another molecule, effectively "linking" two different chemical entities with the ethylenediamine core. This stepwise approach is essential in fields like bioconjugate chemistry and solid-phase synthesis, where precise control over the sequence of assembly is paramount. scbt.comaatbio.com

Table 1: Physicochemical Properties of Mono-Fmoc Ethylenediamine Hydrochloride

This interactive table summarizes key properties of the compound.

PropertyValueSource(s)
IUPAC Name 9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride nih.gov
Synonyms Fmoc-EDA·HCl, N-Fmoc-ethylenediamine hydrochloride, N1-(9-Fluorenylmethyloxycarbonyl)-ethylenediamine hydrochloride nih.goviris-biotech.de
CAS Number 391624-46-7, 166410-32-8 sigmaaldrich.comscbt.comnih.goviris-biotech.de
Molecular Formula C₁₇H₁₈N₂O₂·HCl (or C₁₇H₁₉ClN₂O₂) scbt.comnih.govsigmaaldrich.com
Molecular Weight 318.80 g/mol scbt.comnih.goviris-biotech.desigmaaldrich.com
Appearance White to beige powder sigmaaldrich.com
Functional Groups Fmoc-protected amine, Primary amine hydrochloride sigmaaldrich.com

Overview of Key Research Trajectories and Applications for Mono-Fmoc Ethylenediamine Hydrochloride

The unique structural attributes of Mono-Fmoc ethylenediamine hydrochloride have positioned it as a key reagent in several areas of chemical research and development. Its primary utility is as a building block and linker in syntheses that require precise control over amine reactivity. scbt.com

One of the most prominent applications is in peptide synthesis . sigmaaldrich.com In this context, it can be used to introduce a flexible aminoethyl linker into a peptide sequence or to attach other molecules to a peptide. It is also a key component in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with a peptide-like backbone. nih.gov The synthesis of PNA monomers often requires a protected backbone, for which Mono-Fmoc ethylenediamine derivatives are crucial intermediates. nih.gov

In solid-phase synthesis (SPS) , the compound is used to introduce a linker or spacer arm onto a solid support resin. lsu.edu The free amine can be attached to the resin, and after Fmoc deprotection, a molecule of interest can be built upon the newly exposed amine. This is particularly useful for creating custom affinity columns or for the synthesis of complex molecules where purification is simplified by attachment to a solid support. lsu.edu

Furthermore, its role in bioconjugate chemistry is significant. aatbio.com It facilitates the linking of different biomolecules, such as peptides to oligonucleotides, or the attachment of fluorescent dyes and other probes to biological targets. aatbio.com The ethylenediamine spacer provides flexibility, while the controlled deprotection of the Fmoc group allows for directed conjugation strategies.

Table 2: Key Research Applications of Mono-Fmoc Ethylenediamine Hydrochloride

This interactive table details the primary research uses of the compound.

Application AreaDescription of UseKey Findings/SignificanceSource(s)
Peptide Synthesis Used as a building block to introduce a short, flexible linker into peptides or to functionalize the N-terminus or side chains of amino acids.Enables the creation of modified peptides with specific spacing or attachment points for other molecules. sigmaaldrich.com nih.govsigmaaldrich.com
Solid-Phase Synthesis Acts as a spacer molecule attached to a solid support, allowing for the subsequent synthesis of complex molecules.Facilitates the creation of functionalized resins and simplifies the purification of synthetic products. lsu.edu uci.edulsu.edu
Peptide Nucleic Acid (PNA) Synthesis Serves as a key precursor for the synthesis of the N-[2-(Fmoc)aminoethyl]glycine (Fmoc-AEG) backbone of PNA.A scalable and cost-effective synthesis route for PNA monomers has been developed using a Boc-to-Fmoc protecting group swap strategy on an ethylenediamine starter. nih.gov nih.gov
Bioconjugate Chemistry Functions as a heterobifunctional linker to connect different types of molecules, such as peptides, oligonucleotides, or labeling agents.Allows for the controlled and sequential conjugation of molecules, which is essential for building complex diagnostic and therapeutic agents. scbt.comaatbio.com scbt.comaatbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O2 · HCl B613349 Mono-fmoc ethylene diamine hydrochloride CAS No. 166410-32-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYASDYOGIDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937196
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166410-32-8, 391624-46-7
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Precursor Chemistry of Mono Fmoc Ethylenediamine Hydrochloride

Established Synthetic Pathways for Mono-Fmoc Ethylenediamine (B42938) Hydrochloride

The synthesis of Mono-Fmoc ethylenediamine hydrochloride is primarily centered on achieving selective protection of one of the two primary amine groups in ethylenediamine.

Direct regioselective monoprotection of the symmetrical ethylenediamine molecule with the 9-fluorenylmethyloxycarbonyl (Fmoc) group presents a significant chemical challenge. The reaction of ethylenediamine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) typically leads to a mixture of the desired mono-substituted product, the di-substituted product, and unreacted starting material, making purification difficult and yields of the target compound low. nih.gov

To circumvent this, an established and more controlled synthetic strategy involves a three-step process utilizing an orthogonal protecting group, most commonly the tert-Butyloxycarbonyl (Boc) group. nih.govnih.gov This established pathway is as follows:

Mono-Boc Protection: Ethylenediamine is first reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under controlled conditions to yield N-Boc-ethylenediamine. This step selectively protects one of the amino groups. nih.gov

Fmoc Protection: The remaining free primary amine of N-Boc-ethylenediamine is then acylated with an activated Fmoc reagent, such as Fmoc-OSu, in the presence of a base to yield the fully protected N-Boc, N'-Fmoc-ethylenediamine. nih.govnih.gov

Selective Boc Deprotection: The final step involves the selective removal of the acid-labile Boc group under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.govnih.gov This yields the Fmoc-protected ethylenediamine, which is then converted to its hydrochloride salt.

This multi-step approach is favored because it allows for precise control over the protection sequence, leading to a higher yield and purity of the desired mono-Fmoc protected product. nih.gov

The conversion of Mono-Fmoc ethylenediamine to its hydrochloride salt is a critical step that significantly enhances its utility as a synthetic building block. scbt.comnih.gov Free amines, particularly diamines, can be challenging to handle and purify. The formation of a salt, such as a hydrochloride, offers several distinct advantages.

Firstly, salt formation often transforms oils or low-melting solids into crystalline solids, which are easier to handle, weigh, and store. Secondly, the hydrochloride salt of a compound typically exhibits increased stability and a longer shelf-life compared to the free base. google.com For instance, the free base of Fmoc-ethylenediamine can be unstable, whereas the salt form is more robust. nih.gov Thirdly, the solubility profile of the molecule is altered; hydrochloride salts generally have greater solubility in aqueous media and specific organic solvents, which can be advantageous for subsequent reactions or purification steps. nih.gov This increased water solubility can be particularly beneficial for purification and for certain coupling reactions in peptide synthesis. nih.gov The neutralization of basic functional groups through salt formation can also minimize or eliminate undesirable side reactions during synthesis. google.com

Exploration of Alternative and Scalable Synthetic Routes to Mono-Fmoc Ethylenediamine Hydrochloride Precursors

Research into scalable and cost-effective synthetic routes is crucial for the widespread application of Mono-Fmoc ethylenediamine hydrochloride in areas like peptide nucleic acid (PNA) synthesis. nih.govresearchgate.netnih.gov The established three-step synthesis starting from the mono-Boc protection of ethylenediamine has been identified as a viable and scalable route. nih.gov

One of the key challenges in scaling up this process is the potential instability of the intermediate generated after the removal of the Boc group. The resulting free base of Fmoc-ethylenediamine can be prone to undesired side reactions. nih.gov A successful scalable approach involves generating this free base intermediate at reduced temperatures and in the presence of the Fmoc-OSu reagent. This allows the desired Fmoc protection reaction to effectively compete with potential degradation pathways, resulting in moderate to good yields of the product. nih.gov By carefully controlling the reaction conditions, researchers have been able to produce significant quantities (e.g., 31 grams in a single batch) of the desired Fmoc-protected precursor using inexpensive starting materials and minimal purification steps. nih.govresearchgate.net

Alternative strategies explored have included reversing the order of reactions, but attempts to directly alkylate Fmoc-ethylenediamine have proven unsuccessful, likely due to the instability of the free base. nih.gov Therefore, the pathway involving a protecting group swap from Boc to Fmoc remains one of the most efficient and scalable methods reported to date. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Control in Mono-Fmoc Ethylenediamine Hydrochloride Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of Mono-Fmoc ethylenediamine hydrochloride. Since ethylenediamine is achiral, stereochemical control is not a factor in its derivatization, but control over regioselectivity and prevention of side products are critical.

Key parameters that are optimized include the choice of reagents, solvents, bases, and temperature.

Coupling Reagents and Activating Groups: For the introduction of the Fmoc group, Fmoc-OSu is commonly used due to its high reactivity and the formation of a water-soluble N-hydroxysuccinimide byproduct that is easily removed. nih.govnih.gov For coupling the free amine of Mono-Fmoc ethylenediamine hydrochloride to a carboxylic acid in peptide synthesis, various reagents are employed, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-diisopropylcarbodiimide). researchgate.net

Bases: The choice of base is crucial. For the acylation with Fmoc-OSu, a non-nucleophilic tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the acid formed during the reaction. nih.govresearchgate.net In subsequent coupling reactions, bases such as DIPEA, 4-methylmorpholine (B44366) (NMM), or lutidine are used to neutralize the hydrochloride salt and facilitate amide bond formation. researchgate.net

Solvents: The reaction is often performed in polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP), which effectively dissolve the reactants and intermediates. researchgate.net

Temperature and pH: The influence of temperature and pH is significant. researchgate.net Reactions are often initiated at reduced temperatures (e.g., in an ice bath) to control the reaction rate and minimize side reactions, particularly when handling unstable intermediates. nih.gov The pH of the reaction medium can affect the reactivity of the amine and the stability of the Fmoc group. researchgate.net

The deprotection of the Fmoc group itself is a well-optimized process, typically achieved by treating the protected compound with a 20% solution of piperidine (B6355638) in DMF. researchgate.netwikipedia.org

Interactive Data Table: Optimized Conditions for Reactions Involving Mono-Fmoc Ethylenediamine

The following table summarizes common reagents and conditions used in the synthesis and application of Mono-Fmoc ethylenediamine hydrochloride.

Reaction StepReagent/ConditionPurposeCommon ExamplesSource(s)
Fmoc Protection Activating ReagentTo introduce the Fmoc group onto a primary amine.Fmoc-OSu, Fmoc-Cl nih.gov
BaseTo neutralize acid byproduct.Triethylamine (TEA), DIPEA nih.gov
SolventTo dissolve reactants.Dichloromethane (DCM), Dioxane nih.govnih.gov
Coupling to Carboxylic Acid Coupling ReagentTo facilitate amide bond formation.HATU, TBTU, EDC, DIC researchgate.net
BaseTo neutralize the hydrochloride salt and facilitate coupling.DIPEA, NMM, Lutidine researchgate.net
SolventTo provide a suitable reaction medium.DMF, DCM, DMSO researchgate.net
Fmoc Deprotection Deprotection ReagentTo remove the Fmoc protecting group.20% Piperidine in DMF researchgate.netwikipedia.org

Applications of Mono Fmoc Ethylenediamine Hydrochloride in Bioconjugation and Biomolecular Synthesis

Utility as a Building Block in Peptide Synthesis

The primary application of mono-Fmoc ethylenediamine (B42938) hydrochloride in this field is as a spacer or linker in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The modern method of choice for creating synthetic peptides is Fmoc solid-phase peptide synthesis (SPPS), a process that involves the sequential addition of amino acids to a growing chain anchored to a solid resin support. nih.govchempep.com The Fmoc protecting group is central to this strategy. nih.gov

In Fmoc-SPPS, the synthesis of a peptide chain occurs through a series of repeated cycles, each consisting of two main steps: the deprotection of the Fmoc group from the resin-bound N-terminal amino acid and the coupling of the next Fmoc-protected amino acid. uci.edu The deprotection step, typically using a 20% piperidine (B6355638) solution in DMF, exposes a free amine on the growing peptide chain. chempep.comuci.edu The next activated Fmoc-amino acid is then coupled to this exposed amine using reagents like DCC/HOBt or HATU. researchgate.netchempep.com

Mono-Fmoc ethylenediamine hydrochloride can be incorporated into these standard protocols. Its free primary amine can be coupled to the C-terminal carboxylic acid of a peptide chain. Alternatively, it can be attached to the side chain of an amino acid like aspartic acid or glutamic acid. Once coupled, the Fmoc group is removed at the appropriate step, revealing a new primary amine that can be used for further modifications. sigmaaldrich.com

The true utility of incorporating mono-Fmoc ethylenediamine hydrochloride into a peptide lies in the functional handle it provides. After the peptide chain is assembled and the ethylenediamine linker is in place, its Fmoc group can be selectively removed on-resin. uci.edu This exposes a reactive primary amine, which serves as a point for attaching a wide array of other molecules. This process allows for the C-terminal or internal functionalization of peptides. For example, fluorescent dyes, biotin (B1667282) tags for affinity purification, chelating agents for radiolabeling, or cytotoxic drugs for creating antibody-drug conjugates can be covalently attached to the peptide via this linker.

Role in Oligonucleotide Synthesis and Modification

Beyond peptides, N-Fmoc-ethylenediamine is a versatile building block used in the chemical synthesis and modification of oligonucleotides. aatbio.comaatbio.com Much like in peptide synthesis, it is used to introduce a primary amino group at a specific, desired position within a synthetic DNA or RNA strand. This amino-modifier can be added to the 5' or 3' terminus or even internally by using a modified phosphoramidite (B1245037) building block. Once the oligonucleotide is synthesized and the amino group is deprotected, it can be conjugated with various labels, such as fluorophores, quenchers, or other reporter groups, which are essential for applications like real-time PCR, fluorescence in situ hybridization (FISH), and microarrays.

Application in Peptide Nucleic Acid (PNA) Backbone Construction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (AEG) unit. researchgate.netresearchgate.net This polyamide backbone gives PNA remarkable properties, including high binding affinity to complementary DNA and RNA sequences and resistance to enzymatic degradation by nucleases and proteases. researchgate.netnih.gov PNA synthesis often follows protocols similar to SPPS, utilizing Fmoc-protected monomers. nih.govresearchgate.net

Mono-protected ethylenediamine is a fundamental starting material for the synthesis of the PNA backbone. nih.govnih.gov A common and scalable synthetic route involves using a mono-Boc-protected ethylenediamine, which is then built upon and the protecting group is later swapped to the Fmoc group to yield the key PNA backbone intermediate, N-[2-(Fmoc)aminoethyl]glycine. researchgate.netnih.govnih.gov This Fmoc-protected backbone is a crucial precursor for creating the individual PNA monomers. researchgate.netnih.gov

The Fmoc-protected PNA backbone is the scaffold onto which nucleobases (Adenine, Guanine, Cytosine, Thymine) are attached to create the final PNA monomers ready for oligomerization. nih.govresearchgate.net The synthesis involves coupling the appropriate nucleobase acetic acid to the secondary amine of the N-[2-(Fmoc)aminoethyl]glycine backbone. researchgate.netnih.gov

The use of an Fmoc-based strategy is crucial for producing PNA monomers, especially those bearing modified or unconventional nucleobases. nih.govnih.gov These functionalized monomers can then be incorporated into PNA oligomers to create probes with unique physicochemical properties, such as enhanced duplex stability or fluorescence. nih.govbiosearchtech.com Fmoc PNA monomers are used to synthesize PNA probes for detecting specific DNA/RNA sequences, PNA primers for gene editing, and PNA molecules designed for targeted drug delivery.

Table 2: Overview of Synthetic Applications

Area Role of Mono-Fmoc Ethylenediamine HCl Key Outcome
Peptide Synthesis Introduces a bifunctional spacer. sigmaaldrich.comsigmaaldrich.com Allows for C-terminal or internal functionalization of peptides with tags, dyes, or drugs.
Oligonucleotide Synthesis Acts as an amino-modifier. aatbio.comaatbio.com Enables site-specific labeling of DNA/RNA with reporter groups for diagnostic applications.
PNA Synthesis Key precursor for the PNA backbone. nih.govnih.gov Forms the N-(2-aminoethyl)glycine unit central to PNA structure. researchgate.net
Functional PNA Monomers Provides the Fmoc-protected scaffold. nih.govresearchgate.net Enables the attachment of standard or modified nucleobases to create monomers for synthesizing functional PNA oligomers.

This table is generated from data in search results aatbio.comsigmaaldrich.comaatbio.comsigmaaldrich.comresearchgate.netnih.govresearchgate.netnih.gov.

Development of Bioconjugates and Bioactive Molecules

The overarching theme of mono-Fmoc ethylenediamine hydrochloride's utility is its role in the development of complex bioconjugates and bioactive molecules. aatbio.comscbt.com Its ability to act as a short, flexible, and hydrophilic spacer allows for the elegant connection of different molecular entities. For example, PNA-peptide conjugates, which combine the gene-targeting ability of PNA with the cell-penetrating or biological activity of peptides, can be synthesized using Fmoc-based protocols. nih.gov

The synthesis of such conjugates often relies on orthogonal protection schemes, where different protecting groups (like Fmoc, Boc, Mmt) are used to selectively unmask reactive sites at specific stages of the synthesis. rsc.org Mono-Fmoc ethylenediamine hydrochloride fits perfectly into this chemical strategy, providing a reliable Fmoc-protected amine that can be deprotected without disturbing other acid-labile protecting groups, enabling the precise construction of multifaceted biomolecules. nih.gov

Design and Synthesis of Advanced Probes and Labels

The unique properties of Mono-Fmoc ethylenediamine hydrochloride make it a valuable building block in the design and synthesis of a variety of probes and labels for biological applications. scbt.com Its role as a short, hydrophilic spacer allows for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, to biomolecules without significantly altering their native structure or function.

One key application is in the construction of photolabile probes and linkers. For instance, it has been used in the synthesis of photolabile amino acid derivatives that can be incorporated into peptides or other biopolymers. scribd.com In one synthetic scheme, Mono-Fmoc ethylenediamine hydrochloride is reacted with a chloroformate derivative to introduce a linker that can be later cleaved by light. scribd.com This approach enables the spatiotemporal control of probe activation or release, which is crucial for studying dynamic biological processes.

The general strategy for incorporating Mono-Fmoc ethylenediamine hydrochloride into a probe involves a multi-step process. Initially, the free primary amine of the linker is coupled to a molecule of interest, which could be a fluorophore, a quencher, or a targeting moiety. Following this conjugation, the Fmoc protecting group is removed to expose the second primary amine. This newly deprotected amine is then available for reaction with a second component, such as a biomolecule or a solid support. This sequential approach is fundamental to creating well-defined and functional molecular probes.

While detailed synthetic protocols for complete, standalone probes using this specific linker are often part of larger proprietary research, its application as a versatile spacer is a recurring theme in the literature. It serves as a foundational element for connecting different functional parts of a probe, ensuring they are appropriately positioned to interact with their biological targets.

Interactive Table: Synthesis of a Protected Linker using Mono-Fmoc Ethylenediamine Hydrochloride

Reactant 1Reactant 2ReagentsSolventReaction ConditionsProductReference
Chloroformate derivativeMono-Fmoc ethylenediamine hydrochlorideDIPEAAnhydrous 1,4-dioxaneStirred for 1 day at room temperatureFmoc-protected carbamate (B1207046) linker scribd.com

Functionalization of Biopolymers and Surfaces

A significant application of Mono-Fmoc ethylenediamine hydrochloride is in the functionalization of biopolymers and solid surfaces to create materials with tailored biological activities. This is particularly relevant in the development of biocompatible materials, drug delivery systems, and platforms for protein immobilization.

A notable example is the modification of hyaluronic acid (HA), a naturally occurring biopolymer, for drug delivery applications. In a patented method, Mono-Fmoc ethylenediamine hydrochloride is used to introduce amine functionalities onto the HA backbone. uni-frankfurt.degoogle.com The primary amine of the linker is coupled to the carboxylic acid groups of HA using a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). uni-frankfurt.degoogle.com After the coupling reaction, the Fmoc group can be removed to allow for the attachment of drugs, targeting ligands, or other functional molecules. This process can transform a simple biopolymer into a sophisticated drug delivery vehicle. uni-frankfurt.degoogle.com

The following table outlines the components used in the functionalization of hyaluronic acid with Mono-Fmoc ethylenediamine hydrochloride. uni-frankfurt.degoogle.com

Interactive Table: Functionalization of Hyaluronic Acid

HA Unit (relative ratio)Mono-Fmoc ethylenediamine hydrochloride (relative ratio)DMT-MM (relative ratio)SolventReaction TimeReference
10.50.5DMSO≥ 2 hours uni-frankfurt.degoogle.com

In the realm of proteomics and diagnostics, Mono-Fmoc ethylenediamine hydrochloride plays a crucial role in the preparation of functionalized surfaces for the ordered attachment of proteins. google.comgoogle.com This is essential for the fabrication of protein microarrays and biosensors, where the orientation of the immobilized protein is critical for its activity. The process typically involves solid-phase peptide synthesis (SPPS), where a resin is first treated with the linker. google.comgoogle.com

In a specific example detailed in patent literature, an activated resin is reacted with Mono-Fmoc ethylenediamine hydrochloride in the presence of N,N-diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF). google.comgoogle.com This attaches the linker to the resin via its primary amine. Subsequently, the Fmoc group is removed, and a desired peptide or protein with a complementary reactive group can be coupled to the newly exposed amine. google.comgoogle.com This method allows for the creation of surfaces with a high density of specifically oriented proteins.

Interactive Table: Resin Functionalization for Protein Immobilization

SupportLinkerReagentsSolventReaction TimeTemperatureReference
Activated ResinMono-Fmoc ethylenediamine hydrochlorideDIEADMF2 hoursRoom Temperature google.comgoogle.com

Exploration of Mono Fmoc Ethylenediamine Hydrochloride in Materials Science and Supramolecular Chemistry

Self-Assembly Principles Driven by the Fluorenylmethoxycarbonyl (Fmoc) Moiety

The self-assembly of molecules containing the fluorenylmethoxycarbonyl (Fmoc) group is a well-documented phenomenon that drives the formation of ordered nanostructures. This process is primarily governed by non-covalent interactions, with the aromatic nature of the fluorenyl group playing a central role. While much of the research has focused on Fmoc-amino acids and peptides, the underlying principles are directly applicable to Mono-Fmoc ethylenediamine (B42938) hydrochloride. The key interactions that facilitate self-assembly include π-π stacking, hydrophobic interactions, and hydrogen bonding.

The self-assembly process for Fmoc-containing molecules is often initiated by a change in environmental conditions, such as pH or solvent polarity. nih.gov For instance, the dissolution of an Fmoc-conjugated molecule in a specific solvent followed by a change that reduces its solubility can trigger the aggregation process. This leads to the formation of higher-order structures as the molecules arrange themselves to minimize unfavorable interactions with the solvent and maximize favorable intermolecular forces.

Role of π-π Stacking and Structural Packing Arrangements in Molecular Aggregation

The aggregation of Fmoc-containing molecules is significantly influenced by π-π stacking interactions between the aromatic fluorenyl rings. rsc.org These interactions are a type of non-covalent force that arises from the overlapping of p-orbitals in aromatic systems. In the case of Mono-Fmoc ethylenediamine hydrochloride, the large, planar surface of the fluorenyl group provides an ideal platform for such interactions, leading to the formation of stable, stacked structures.

Application in Small Molecule Gelation and Hydrogel Formation

Mono-Fmoc ethylenediamine hydrochloride is a potent low-molecular-weight gelator, capable of forming hydrogels at low concentrations. This ability stems from the self-assembly of the molecule into a three-dimensional network of nanofibers that can entrap a large volume of water. researchgate.net The formation of these hydrogels is a direct consequence of the self-assembly principles discussed earlier, where the Fmoc group drives the initial aggregation, and subsequent intermolecular interactions stabilize the resulting network.

The process of hydrogel formation can be triggered by various stimuli, with the "pH-switch" method being one of the most common for Fmoc-containing molecules. nih.gov This involves dissolving the compound at a pH where it is soluble and then adjusting the pH to a point where self-assembly and gelation occur. The resulting hydrogels often exhibit properties that are desirable for biomedical applications, such as biocompatibility and the ability to mimic the extracellular matrix.

pH-Responsive Gel Systems Utilizing Mono-Fmoc Ethylenediamine Hydrochloride

The presence of a primary amine group in Mono-Fmoc ethylenediamine hydrochloride makes it inherently pH-responsive. The protonation state of this amine group is dependent on the pH of the surrounding environment, which in turn affects the molecule's self-assembly behavior and its ability to form a hydrogel. At a pH below the pKa of the amine group, it will be protonated, carrying a positive charge. This can lead to electrostatic repulsion between the molecules, potentially hindering aggregation. Conversely, at a pH above the pKa, the amine group will be deprotonated and neutral, which can facilitate self-assembly.

This pH-dependent behavior allows for the creation of smart hydrogel systems that can undergo a sol-gel transition in response to specific pH changes. rsc.org For example, a hydrogel could be designed to be stable at a neutral pH but dissolve at a slightly acidic pH, a characteristic that is highly sought after for targeted drug delivery to acidic microenvironments like tumors or sites of inflammation. The ability to tune the gelation pH by modifying the molecular structure or by co-assembling with other molecules opens up a wide range of possibilities for creating tailored pH-responsive materials. rsc.org

Below is a table summarizing the pH-responsive behavior of hydrogels based on polymers with ionizable groups, which illustrates the principles applicable to Mono-Fmoc ethylenediamine hydrochloride systems.

Hydrogel SystemIonizable GrouppKaSwelling Behavior at pH < pKaSwelling Behavior at pH > pKaReference
Poly(itaconic acid) basedCarboxylic acid3.85, 5.45Low (protonated, -COOH)High (deprotonated, -COO⁻) mdpi.com
Xanthan gumCarboxylic acid~4.6Low (protonated, -COOH)High (deprotonated, -COO⁻) nih.gov
Gold nanoparticles with 3-mercaptopropionic acidCarboxylic acid4.32Aggregated (protonated)Dispersed (deprotonated) mdpi.com

Tuning Microstructure and Gelation Kinetics in Cellulose-Based Hydrogels

While specific studies on the combination of Mono-Fmoc ethylenediamine hydrochloride and cellulose (B213188) are not prevalent, the principles of using small molecule gelators to modify the properties of polymer hydrogels are well-established. The incorporation of a self-assembling molecule like Mono-Fmoc ethylenediamine hydrochloride into a cellulose matrix can significantly influence the hydrogel's microstructure and gelation kinetics. The small molecule can act as a physical crosslinker, forming a secondary network within the primary cellulose network, which can enhance the mechanical properties of the hydrogel.

The kinetics of gelation can also be tuned. The addition of Mono-Fmoc ethylenediamine hydrochloride could potentially accelerate the gelation process by providing nucleation sites for the formation of a fibrillar network. The final microstructure of the composite hydrogel would be a complex interplay of the cellulose polymer chains and the self-assembled nanofibers of the small molecule gelator. The porosity and pore size distribution of the hydrogel could be controlled by varying the concentration of the Fmoc-derivative, offering a way to tailor the material for specific applications such as controlled release or tissue engineering scaffolds.

Precursor for Advanced Materials with Tailored Functionality

Mono-Fmoc ethylenediamine hydrochloride is a valuable precursor for the synthesis of more complex and functional materials. scbt.com Its utility stems from its bifunctional nature: the Fmoc-protected amine and the free primary amine. The Fmoc group provides temporary protection, which can be easily removed under basic conditions, allowing for subsequent chemical modifications. The free amine, on the other hand, is available for immediate conjugation or reaction.

This "plug-and-play" characteristic makes it a versatile building block in peptide synthesis and bioconjugate chemistry. vwr.com For example, the free amine can be coupled to a molecule of interest, such as a drug, a targeting ligand, or a polymer. Subsequently, the Fmoc group can be removed to expose a new amine group, which can then be used for further functionalization. This allows for the precise, step-wise construction of complex molecular architectures with tailored functionalities. The resulting materials can have applications in areas ranging from drug delivery systems and diagnostic probes to the development of novel biomaterials.

Mechanistic Investigations and Advanced Analytical Studies of Mono Fmoc Ethylenediamine Hydrochloride Derivatives

Spectroscopic Characterization of Molecular Interactions in Systems Containing Mono-Fmoc Ethylenediamine (B42938) Hydrochloride

The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on ethylenediamine imparts specific physicochemical properties that are crucial for its application in chemical synthesis. Spectroscopic techniques are pivotal in understanding the molecular interactions of Mono-Fmoc ethylenediamine hydrochloride, both in solution and in the solid state. These studies provide insights into the conformational preferences and the non-covalent forces that govern its reactivity and assembly.

Elucidation of Non-Covalent Interactions via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For Mono-Fmoc ethylenediamine hydrochloride, ¹H and ¹³C NMR are routinely used to confirm its chemical identity. However, more advanced NMR techniques can provide deeper insights into the non-covalent interactions, such as hydrogen bonding and π-π stacking, which are influenced by the aromatic Fmoc group.

The aromatic protons of the fluorenyl group in Mono-Fmoc ethylenediamine hydrochloride typically appear as a set of distinct multiplets in the downfield region of the ¹H NMR spectrum, generally between δ 7.3 and 7.8 ppm. The chemical shifts of the ethylenediamine protons are also characteristic, though they can be influenced by the solvent and concentration.

While specific studies detailing the non-covalent interactions of Mono-Fmoc ethylenediamine hydrochloride are not extensively documented in publicly available literature, insights can be drawn from NMR studies of other Fmoc-protected amino acids and peptides. For instance, the aromatic rings of the Fmoc group are known to engage in π-π stacking interactions, which can influence the local chemical environment and, consequently, the NMR chemical shifts. Concentration-dependent NMR studies can reveal the presence of intermolecular interactions. As the concentration of the compound increases, changes in the chemical shifts of the aromatic protons may indicate the formation of aggregates driven by π-π stacking.

Furthermore, the amide proton of the carbamate (B1207046) linkage can participate in hydrogen bonding, either with solvent molecules or with other molecules of the compound. The chemical shift of this proton is often sensitive to the solvent environment and temperature, providing a handle to study these interactions. For example, in a hydrogen bond-accepting solvent like DMSO, the amide proton resonance would be expected to shift downfield compared to a non-polar solvent like chloroform.

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Protected Amines

ProtonsTypical Chemical Shift Range (ppm)Notes
Aromatic (Fmoc)7.3 - 7.8Complex multiplet pattern.
CH (Fmoc)4.2 - 4.5Typically a triplet.
CH₂ (Fmoc)~4.2Often a doublet.
CH₂ (Ethylenediamine)2.8 - 3.5Can be broad and solvent-dependent.
NH (Amide)5.0 - 8.0Chemical shift is highly variable.
NH₂ (Free Amine)1.0 - 3.0Often a broad singlet, exchanges with D₂O.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Mechanistic Insights into Amination and Amide/Peptide Formation Reactions Involving Mono-Fmoc Ethylenediamine Hydrochloride

Mono-Fmoc ethylenediamine hydrochloride is a valuable building block in organic synthesis, particularly for the introduction of a primary amine functionality. aatbio.com It is widely used in the synthesis of peptides, peptidomimetics, and other complex molecules where a diamine spacer is required. sigmaaldrich.comsigmaaldrich.com The hydrochloride salt form enhances its stability and handling. researchgate.net

The primary utility of this compound lies in its bifunctional nature: a protected primary amine (Fmoc-NH-) and a free primary amine (-NH₂). This differential protection allows for selective reactions at the free amine, followed by the deprotection of the Fmoc group under mild basic conditions to reveal a second primary amine for further functionalization.

Amination reactions using Mono-Fmoc ethylenediamine hydrochloride typically involve the nucleophilic attack of the free primary amine onto an electrophilic center. A common application is in amide bond formation, where the free amine reacts with a carboxylic acid. This reaction generally requires the use of a coupling agent to activate the carboxylic acid. researchgate.net

Common coupling reagents used in conjunction with Mono-Fmoc ethylenediamine hydrochloride include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of Mono-Fmoc ethylenediamine.

Phosphonium salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues.

Uronium salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). researchgate.net

The general mechanism for amide bond formation using a carbodiimide coupling agent is as follows:

Activation of the carboxylic acid: The carboxylic acid adds to the carbodiimide to form the O-acylisourea intermediate.

Nucleophilic attack: The free primary amine of Mono-Fmoc ethylenediamine hydrochloride attacks the carbonyl carbon of the activated intermediate.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Collapse of the intermediate: The intermediate collapses to form the amide bond and a urea byproduct.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the hydrochloride salt and to facilitate the reaction. researchgate.net

Computational Chemistry and Molecular Modeling Approaches for Mono-Fmoc Ethylenediamine Hydrochloride Systems

While specific computational studies on Mono-Fmoc ethylenediamine hydrochloride are not readily found in the peer-reviewed literature, computational chemistry and molecular modeling techniques offer powerful avenues to investigate its properties and reactivity. These methods can complement experimental data and provide detailed insights at the atomic level.

Potential areas of investigation using computational methods include:

Conformational Analysis: Mono-Fmoc ethylenediamine hydrochloride possesses several rotatable bonds. Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), can be used to explore the potential energy surface and identify the most stable conformations of the molecule in different solvent environments. This information is crucial for understanding its shape and how it interacts with other molecules.

Reaction Mechanism Studies: Computational chemistry can be employed to elucidate the detailed mechanisms of reactions involving Mono-Fmoc ethylenediamine hydrochloride. For instance, the reaction pathway for amide bond formation with a carboxylic acid can be modeled to determine the structures of transition states and intermediates, and to calculate the activation energies. This can help in understanding the factors that control the reaction rate and selectivity.

Prediction of Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated using quantum mechanical methods. Comparing the calculated and experimental spectra can aid in the assignment of signals and provide a more detailed interpretation of the experimental data.

Table 2: Potential Applications of Computational Chemistry for Mono-Fmoc Ethylenediamine Hydrochloride

Computational MethodApplicationInsights Gained
Molecular Mechanics (MM)Conformational searchingIdentification of low-energy conformers.
Density Functional Theory (DFT)Geometric optimization, energy calculationsAccurate molecular structures, reaction energies.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron densityCharacterization of non-covalent interactions.
Molecular Dynamics (MD)Simulation of molecular motion over timeUnderstanding of dynamic behavior in solution.

Future Research Directions and Emerging Applications of Mono Fmoc Ethylenediamine Hydrochloride

Expansion into Novel Drug Delivery Systems and Nanotechnology

The application of Mono-Fmoc ethylenediamine (B42938) hydrochloride in drug delivery and nanotechnology is a rapidly evolving area of research. The inherent properties of the Fmoc group to induce self-assembly are a key driver in this field. nih.gov

Self-Assembling Systems: The bulky, aromatic Fmoc group can drive the self-assembly of molecules into various nanostructures such as hydrogels, nanofibers, and nanoparticles through π-stacking and hydrophobic interactions. nih.govnih.gov Mono-Fmoc ethylenediamine hydrochloride can be used as a foundational component in the design of self-assembling peptides and other conjugates. These self-assembled structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their controlled release. nih.gov For instance, Fmoc-peptide hydrogels have been investigated as scaffolds for three-dimensional cell culture and for the slow release of entrapped drug molecules. nih.govmdpi.com

Nanoparticle Functionalization: The free primary amine of Mono-Fmoc ethylenediamine hydrochloride provides a reactive handle for covalent attachment to the surface of nanoparticles. nih.gov This functionalization can enhance the biocompatibility of nanoparticles and provide a platform for further modification. nih.gov For example, after deprotection of the Fmoc group, the resulting diamine linker can be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues, thereby increasing the efficacy and reducing the side effects of the delivered drug. nih.govescholarship.org

Application AreaRole of Mono-Fmoc Ethylenediamine HydrochloridePotential Advantage
Hydrogel Drug Delivery Component of self-assembling peptides/conjugatesControlled and sustained drug release
Nanoparticle Drug Carriers Surface functionalization agentImproved biocompatibility and targeting
Bioimaging Probes Linker for fluorescent dyes or contrast agentsTargeted imaging of biological processes

This table summarizes the emerging roles of Mono-Fmoc ethylenediamine hydrochloride in drug delivery and nanotechnology.

Exploration in Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry is a powerful tool for the discovery of new drug leads and functional materials. iipseries.orgimperial.ac.uk The use of building blocks with orthogonal protecting groups, such as Mono-Fmoc ethylenediamine hydrochloride, is central to the solid-phase synthesis of large, diverse molecular libraries. crsubscription.comnih.gov

Linker and Scaffold Diversity: In solid-phase synthesis, Mono-Fmoc ethylenediamine hydrochloride can be attached to a solid support via its primary amine. The Fmoc group can then be removed under basic conditions to allow for the stepwise addition of other building blocks. nih.gov This allows for the creation of a diverse library of compounds with a common ethylenediamine linker. The linker itself can influence the properties of the final compounds, and the use of this specific diamine can introduce a degree of flexibility and hydrophilicity.

High-Throughput Screening: The libraries of compounds synthesized using Mono-Fmoc ethylenediamine hydrochloride as a building block can be screened for biological activity using high-throughput screening methods. imperial.ac.uk The identification of "hit" compounds from these libraries can be the starting point for the development of new therapeutic agents. The efficiency of solid-phase synthesis allows for the rapid generation of the large numbers of compounds required for effective screening. nih.gov

Library Synthesis StepFunction of Mono-Fmoc Ethylenediamine HydrochlorideKey Chemical Transformation
Immobilization Attachment to solid supportAmide bond formation
Elongation Building block for library diversificationFmoc deprotection and subsequent coupling
Cleavage Release of final compounds from supportAcidic cleavage of the linker-support bond

This table outlines the use of Mono-Fmoc ethylenediamine hydrochloride in the stages of combinatorial library synthesis.

Development of Advanced Catalytic Systems

The field of catalysis is continually seeking new ligands that can modulate the activity and selectivity of metal catalysts. aithor.com Ethylenediamine and its derivatives are well-established ligands in coordination chemistry and have been used in a variety of catalytic systems. rsc.org

Ligand Synthesis: Mono-Fmoc ethylenediamine hydrochloride can serve as a precursor for the synthesis of more complex diamine ligands. Following the removal of the Fmoc protecting group, the resulting ethylenediamine can be further functionalized to create ligands with specific steric and electronic properties. These tailored ligands can then be coordinated to transition metals to form novel catalysts. rsc.org

Asymmetric Catalysis: Chiral derivatives of ethylenediamine are particularly important in asymmetric catalysis, where they can be used to create enantioselective catalysts. While Mono-Fmoc ethylenediamine hydrochloride itself is not chiral, it can be used as a starting material for the synthesis of chiral ligands. The development of new catalytic systems based on ligands derived from this compound could lead to more efficient and selective methods for the synthesis of chiral molecules, which are of great importance in the pharmaceutical industry. The stereochemical diversity of metal-ethylenediamine complexes offers a rich field for catalyst design and optimization. rsc.org

Green Chemistry Approaches to Mono-Fmoc Ethylenediamine Hydrochloride Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net This includes the use of safer solvents, reducing waste, and improving energy efficiency. These principles are being increasingly applied to the synthesis and use of protecting groups like Fmoc. rsc.org

Greener Synthesis: Research into greener methods for the Fmoc protection of amines is ongoing. scielo.br Traditional methods often use hazardous solvents and reagents. The development of catalyst-free methods for Fmoc protection in aqueous media represents a significant step forward in making the synthesis of compounds like Mono-Fmoc ethylenediamine hydrochloride more environmentally friendly. researchgate.netrsc.org Ultrasound-assisted synthesis has also been explored as a way to reduce reaction times and improve yields in a more sustainable manner. scielo.br

Green Chemistry PrincipleApplication to Mono-Fmoc Ethylenediamine HydrochlorideResearch Finding
Use of Safer Solvents Synthesis and use in SPPSDevelopment of aqueous-based and solvent-free Fmoc protection methods. researchgate.netrsc.org
Waste Prevention Application in SPPSIn-situ Fmoc removal protocols to reduce solvent waste from washing steps. peptide.com
Energy Efficiency Synthesis of the compoundUse of ultrasound irradiation to accelerate the Fmoc protection reaction. scielo.br

This table highlights the application of green chemistry principles to the synthesis and use of Mono-Fmoc ethylenediamine hydrochloride.

Q & A

Q. What role does this compound play in synthesizing FAP-targeted radioligands for cancer therapy?

  • Methodological Answer : It serves as a linker for conjugating FAP inhibitors to radionuclide chelators. Key steps:
  • Couple the free amine to 4-ethynylbenzoic acid via EDC·HCl/HOBt.
  • Perform click chemistry with azide-functionalized DOTA complexes.
  • Validate bioconjugation efficiency using MALDI-TOF and radiolabeling yields via γ-counting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.